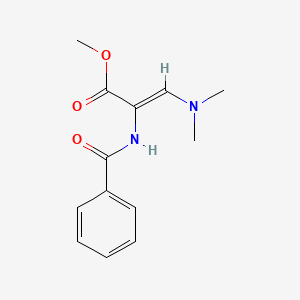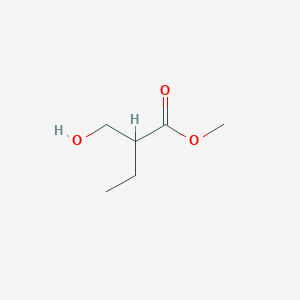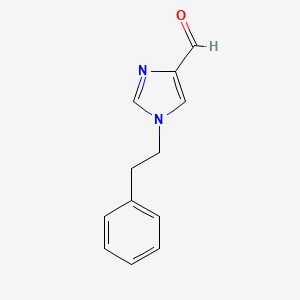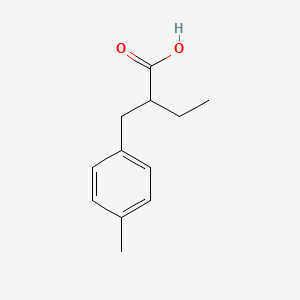
N-(4-amino-2-fluorophenyl)methanesulfonamide
説明
科学的研究の応用
Structural Analysis and Molecular Packing The molecular structure of N-(4-fluorophenyl)methanesulfonamide, a closely related compound, demonstrates significant insights into its geometric parameters and the impact of substituents on its molecular configuration. The study reveals that the amide hydrogen is positioned in a manner that could facilitate interaction with biological receptors, indicating potential bioactivity. The molecules of this compound are organized into layers through N—H⋯O hydrogen bonds, suggesting implications for molecular assembly in materials science (Gowda, Foro, & Fuess, 2007).
Chemoselective N-Acylation Reagents Research into the development of chemoselective N-acylation reagents has led to the creation of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides. These compounds, derived from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide, exhibit excellent chemoselectivity, highlighting their potential use in synthetic organic chemistry for the selective formation of amide bonds (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Anticancer and Antiviral Properties A series of novel thioureas derived from N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide have been synthesized and evaluated for their anticancer and antiviral activities. These compounds, including derivatives that interact with HIV-1 and HIV-2 strains, showcase the potential of sulfonamide derivatives in the development of new therapeutic agents. However, the specific compound of interest did not show significant anticancer properties in the studied cell lines, indicating the need for further structural optimization and evaluation (Karakuş et al., 2009).
Fluorometric Analysis for Bioisosteric Compounds The application of the trihydroxyindole reaction to methanesulfonanilides like soterenol and mesuprine, which are bioisosteric with adrenergic catecholamines, has enabled the development of a fluorometric analysis method. This method could be instrumental in the pharmaceutical analysis of methanesulfonanilide compounds, facilitating their characterization and quality control (Kensler, Brooke, & Walker, 1976).
Safety and Hazards
Safety information for N-(4-amino-2-fluorophenyl)methanesulfonamide indicates that it may cause skin and eye irritation . Precautionary measures include avoiding inhalation, ingestion, skin and eye contact . In case of contact, it’s recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
特性
IUPAC Name |
N-(4-amino-2-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O2S/c1-13(11,12)10-7-3-2-5(9)4-6(7)8/h2-4,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKCIJUMTHTSEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-[[4-(4-Morpholinyl)butyl]thio]-phenol hcl](/img/structure/B3145291.png)

![6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B3145309.png)
![Pyrido[2,3-d]pyriMidin-7(8H)-one, 8-cyclopentyl-5-Methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]aMino]-](/img/structure/B3145313.png)

![[2-(2-Ethylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B3145319.png)

